Homo-PROTAC cereblon degrader 1
Description
Evolution of Protein Degradation Strategies in Chemical Biology
The concept of harnessing cellular machinery to eliminate specific proteins has evolved significantly. Early strategies often involved genetic techniques, which, while effective, can be slow and may lead to compensatory cellular responses. thno.org The development of small-molecule degraders has provided a more direct and rapid method for protein knockdown. jci.orgacs.org This field includes various modalities such as molecular glues, which induce a new binding surface between a target protein and an E3 ligase, and more recently, lysosome-targeting chimeras (LYTACs) and antibody-based PROTACs (AbTACs) that expand the scope of TPD to extracellular and membrane proteins. nih.govthno.orgnih.gov
Foundational Principles of Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-Targeting Chimeras (PROTACs) are a prominent class of TPD agents. frontiersin.org These heterobifunctional molecules are designed with two key components: a ligand that binds to a specific protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, all connected by a chemical linker. baudlab.co.uknih.gov
Mechanism of Ubiquitin-Proteasome System Exploitation by PROTACs
PROTACs function by bringing the target protein and the E3 ligase into close proximity, forming a ternary complex. frontiersin.orgbaudlab.co.uk This proximity allows the E3 ligase to transfer ubiquitin, a small regulatory protein, to the target protein. frontiersin.orgnih.gov The polyubiquitinated protein is then recognized and degraded by the proteasome, the cell's primary machinery for protein degradation. frontiersin.orgpromega.com This process effectively eliminates the target protein from the cell. arvinasmedical.com The ubiquitin-proteasome system (UPS) is a critical pathway for the specific degradation of various proteins involved in numerous cellular processes. frontiersin.orgpromega.com
Catalytic Turnover and Sub-stoichiometric Activity of PROTACs
A key advantage of PROTACs is their catalytic nature. baudlab.co.ukarvinas.com After the target protein is ubiquitinated and sent for degradation, the PROTAC molecule is released and can then engage another target protein and E3 ligase, initiating another cycle of degradation. portlandpress.comnih.gov This catalytic turnover means that a single PROTAC molecule can induce the degradation of multiple target protein molecules, allowing them to be effective at sub-stoichiometric concentrations. baudlab.co.uknih.govresearchgate.net This "event-driven" pharmacology distinguishes PROTACs from traditional "occupancy-driven" inhibitors that require a one-to-one binding ratio with their target. baudlab.co.ukportlandpress.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N6O10/c39-23-9-7-21(27(41)35-23)37-29(43)17-3-1-5-19(25(17)31(37)45)33-11-13-47-15-16-48-14-12-34-20-6-2-4-18-26(20)32(46)38(30(18)44)22-8-10-24(40)36-28(22)42/h1-6,21-22,33-34H,7-16H2,(H,35,39,41)(H,36,40,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIPFLHBDVDLDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N6O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Conceptualization and Design of Homo Protac Cereblon Degrader 1
Rationale for E3 Ligase Self-Degradation via Homo-PROTAC Approach
The primary motivation for designing Homo-PROTACs that target an E3 ligase like Cereblon is to create a tool for "chemical knockdown". acs.org This approach offers a method to study the roles and signaling pathways of the E3 ligase with high temporal and spatial control, which can be challenging to achieve with traditional genetic methods.
Key rationales include:
Elucidating E3 Ligase Function : By selectively degrading CRBN, researchers can investigate its physiological functions and its involvement in various cellular processes. nih.govacs.org
Investigating Drug Mechanisms : The immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931) exert their therapeutic effects by recruiting CRBN to degrade specific target proteins. nih.gov A CRBN degrader can be used to antagonize the effects of these drugs, helping to further unravel their precise molecular mechanisms. nih.govacs.org For instance, the inactivation of CRBN by compound 15a was shown to prevent the pomalidomide-induced degradation of its known targets, IKZF1 and IKZF3. nih.govacs.org
Therapeutic Potential : Inducing the degradation of an E3 ligase could have therapeutic implications in diseases where the ligase itself is overactive or plays a pathogenic role. youtube.com
The concept was first demonstrated with a Homo-PROTAC targeting the von Hippel-Lindau (VHL) E3 ligase, which induced its own degradation. nih.gov This success paved the way for applying the same principle to other E3 ligases, including Cereblon. nih.gov
Design Principles of Homo-PROTAC Cereblon Degraders
The design of an effective Homo-PROTAC requires careful consideration of its two main components: the E3 ligase ligand and the linker that connects the two ligand moieties.
Cereblon (CRBN) is a crucial component of the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex, where it functions as the substrate receptor. frontiersin.org The discovery that immunomodulatory drugs (IMiDs) bind directly to CRBN was a pivotal moment for the development of CRBN-targeting PROTACs. nih.govfrontiersin.org
For Homo-PROTAC cereblon degrader 1 (compound 15a), the designers strategically used pomalidomide, a potent IMiD, as the CRBN-binding ligand. nih.govacs.org The design involves linking two pomalidomide molecules, creating a homobifunctional molecule capable of dimerizing two CRBN proteins. nih.govacs.org This dimerization is the key initiating step that leads to the ubiquitination and subsequent proteasomal degradation of CRBN itself. nih.gov
The resulting compound, 15a, was found to be a highly potent and efficient degrader of CRBN. nih.govacs.org Notably, its effects were highly selective for CRBN, with minimal impact on the degradation of other known CRBN neosubstrates like IKZF1 and IKZF3. nih.govacs.orgmedchemexpress.com This selectivity was confirmed by quantitative mass spectrometry at the whole-proteome level. nih.govacs.org
Table 1: Characterization of this compound (Compound 15a)
| Characteristic | Finding | Source(s) |
|---|---|---|
| Structure | Homodimer of two pomalidomide molecules connected by a linker. | nih.govacs.org |
| Primary Target | Cereblon (CRBN) E3 ubiquitin ligase. | nih.govacs.orgmedchemexpress.com |
| Mechanism | Induces self-directed ubiquitination and proteasomal degradation of CRBN. | nih.gov |
| Potency | Characterized as a highly potent and efficient CRBN degrader. | nih.govacs.orgmedchemexpress.com |
| Selectivity | Minimal degradation effect on neosubstrates IKZF1 and IKZF3. | nih.govacs.orgmedchemexpress.com |
| Cellular Effect | Prevents pomalidomide-induced degradation of IKZF1/IKZF3. | nih.govacs.org |
This table is based on data from multiple research sources and is intended for informational purposes.
Key considerations for the linker include:
Length and Composition : The length and chemical nature of the linker are paramount. Studies have shown that even small changes in linker length, such as the number of polyethylene (B3416737) glycol (PEG) units, can dramatically impact degradation activity. nih.govexplorationpub.com For CRBN Homo-PROTACs, a study systematically exploring different linker lengths found that a short 8-atom long PEG linker was optimal for maximizing degradation potency. explorationpub.com
Attachment Point : The position where the linker is attached to the ligand is a critical design parameter. nih.govexplorationpub.com The attachment site must be chosen carefully to ensure that the ligand can still bind effectively to its target protein. nih.gov Analysis of solvent-exposed areas on the ligand when bound to the protein often guides the choice of attachment points. explorationpub.com
Conformational Flexibility : The linker must provide the appropriate flexibility and spatial orientation to allow the two E3 ligase molecules to come together in a productive conformation for ubiquitination. acs.org The linker's properties are essential for the stability of the induced ternary complex (in this case, a CRBN-dimer complex), which is a prerequisite for efficient degradation. explorationpub.com
Table 2: Key Linker Design Principles for Homo-PROTACs
| Principle | Description | Source(s) |
|---|---|---|
| Linker Length Optimization | The length of the linker directly affects the ability of the PROTAC to induce a stable and productive ternary complex. For CRBN homo-PROTACs, a short 8-atom PEG linker proved most effective. | explorationpub.com |
| Composition | The chemical makeup of the linker (e.g., PEG vs. alkyl chains) influences properties like solubility, cell permeability, and degradation selectivity. | nih.govexplorationpub.com |
| Attachment Site Selection | The point of conjugation on the ligand must not interfere with its binding to the E3 ligase. It should allow for the proper orientation of the recruited proteins. | nih.govexplorationpub.com |
| Conformational Dynamics | The linker must possess the right degree of rigidity and flexibility to facilitate the formation of a stable dimeric complex, which is essential for degradation. | acs.org |
This table synthesizes findings from various studies on PROTAC linker design.
Molecular Mechanism of Action of Homo Protac Cereblon Degrader 1
Induced Cereblon Dimerization and Ternary Complex Formation
A critical initial step in the mechanism of action of Homo-PROTAC Cereblon Degrader 1 is the induction of Cereblon dimerization, leading to the formation of a ternary complex. nih.govresearchgate.net This process is fundamental to the subsequent ubiquitination and degradation of Cereblon.
Stoichiometry of this compound-Cereblon Interactions
This compound, being a homobifunctional molecule, is comprised of two identical ligands that bind to Cereblon, connected by a linker. acs.org This design facilitates the simultaneous binding of two Cereblon molecules by a single molecule of the degrader. jove.com Co-immunoprecipitation studies have confirmed that this interaction leads to the formation of a ternary complex with a 2:1 stoichiometry, consisting of two Cereblon molecules and one molecule of the Homo-PROTAC. nih.govresearchgate.net This specific stoichiometric arrangement is a hallmark of this type of degrader.
Energetic and Structural Basis of Dimerization
The formation of the ternary complex is a highly cooperative process. nih.gov The simultaneous binding of the two Cereblon molecules to the Homo-PROTAC is energetically favorable, a phenomenon that significantly drives the equilibrium towards the formation of the ternary complex. nih.govacs.org The linker connecting the two Cereblon-binding moieties plays a crucial role in positioning the two Cereblon proteins in a productive orientation for subsequent enzymatic reactions. researchgate.netnih.gov
Structural studies of similar PROTAC-induced ternary complexes have revealed that the PROTAC molecule often resides in a pocket formed by the interface of the two proteins, making numerous new protein-protein and protein-ligand contacts. researchgate.netnih.govdundee.ac.uk These induced interactions contribute to the stability and specificity of the ternary complex. researchgate.net The plasticity of the protein-protein interface allows for the formation of distinct, low-energy binding conformations that are selectively stabilized by the degrader molecule. rcsb.org
Polyubiquitination of Cereblon Initiated by this compound
Once the ternary complex is formed, it brings two Cereblon-containing E3 ligase complexes into close proximity. This proximity facilitates a process of self-directed or cross-ubiquitination. jove.comnih.gov In this process, one Cereblon molecule within the dimer acts as the E3 ligase, while the other serves as the substrate, and vice versa. jove.com This reciprocal action leads to the attachment of multiple ubiquitin molecules, a process known as polyubiquitination, onto the Cereblon proteins. nih.govnih.govselleckchem.com This polyubiquitin (B1169507) chain acts as a signal for degradation by the proteasome. acs.org
Proteasome-Dependent Degradation Pathway of Cereblon
The polyubiquitinated Cereblon is recognized and targeted by the 26S proteasome, the cell's primary machinery for degrading unwanted or damaged proteins. nih.govjove.comnih.gov The proteasome unfolds and proteolytically cleaves the Cereblon protein into smaller peptides, effectively removing it from the cell. researchgate.net This degradation is a dose-dependent process, and a phenomenon known as the "hook effect" has been observed at high concentrations of the Homo-PROTAC, where the degradation efficiency decreases. nih.govnih.gov This is thought to occur because at high concentrations, the formation of unproductive binary complexes (one degrader molecule bound to one Cereblon molecule) is favored over the productive ternary complexes. nih.gov
Uncoupling of Cereblon from Canonical Substrates by this compound
An important consequence of the degradation of Cereblon by this compound is the uncoupling of Cereblon from its natural, or "canonical," substrates. nih.gov Cereblon is a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex and is responsible for recognizing and targeting a variety of proteins for degradation. The immunomodulatory drugs (IMiDs), such as pomalidomide (B1683931), function by recruiting neosubstrates like IKZF1 and IKZF3 to Cereblon for their subsequent ubiquitination and degradation. acs.orgnih.gov
This compound, which is based on pomalidomide, induces the degradation of Cereblon itself with only minimal effects on the levels of these neosubstrates. acs.orgnih.gov By depleting the cellular pool of Cereblon, the Homo-PROTAC effectively prevents the IMiD-induced degradation of IKZF1 and IKZF3. acs.orgnih.gov This demonstrates a key functional outcome of Cereblon degradation by this Homo-PROTAC.
Interactive Data Table: Cellular Effects of this compound
| Cell Line | Concentration (µM) | Treatment Time (h) | Effect on Cereblon | Effect on IKZF1 & IKZF3 | Reference |
| MM1S | 0.1 - 1 | 0 - 72 | Inhibition of expression, with gradual restoration | Minimal effects | medchemexpress.com |
| U266, OPM-2, RPMI-8226 | 0 - 1 | 16 | Inhibition of expression | Not specified | medchemexpress.com |
| HEK293T | 0 - 1 | 16 | Inhibition of expression | Not specified | medchemexpress.com |
| K562, OCI-AML5 | 0 - 1 | 16 | Inhibition of expression | Not specified | medchemexpress.com |
| MM1S | Not specified | 24 | Degradation | Weak remaining effects of pomalidomide | jove.com |
In Vitro and Cellular Pharmacological Characterization of Homo Protac Cereblon Degrader 1
Potency and Efficacy in Inducing Cereblon Degradation
Homo-PROTAC cereblon degrader 1 has been identified as a highly potent and efficient degrader of Cereblon (CRBN). medchemexpress.combpsbioscience.comacs.orgbroadpharm.com This homobifunctional molecule is composed of two pomalidomide (B1683931) molecules linked together, which enables it to simultaneously bind to two CRBN molecules, leading to self-directed ubiquitination and subsequent proteasomal degradation. acs.orgjove.com The rationale behind this design is to induce the degradation of CRBN itself, thereby providing a chemical tool to probe the functions of this crucial E3 ligase. acs.org
Dose- and Time-Dependent Degradation Profiles
Studies have demonstrated that this compound effectively inhibits Cereblon expression in a dose- and time-dependent manner. medchemexpress.commedchemexpress.eumedchemexpress.cn In MM1S multiple myeloma cells, treatment with this Homo-PROTAC at concentrations ranging from 0.1 to 1 μM resulted in the inhibition of Cereblon expression over a 72-hour period. medchemexpress.commedchemexpress.cn Notably, the degradation of CRBN was observed to be rapid, occurring within one hour of treatment, and the effects were profound. nih.gov Interestingly, the expression of Cereblon was found to gradually recover after 24 hours, indicating a reversible effect of the compound. medchemexpress.commedchemexpress.eumedchemexpress.cn
The dose-dependent degradation of Cereblon was further confirmed in various multiple myeloma cell lines, including U266, OPM-2, and RPMI-8226, as well as in other cell types such as HEK293T (embryonic kidney), K562, and OCI-AML5 (acute myeloid leukemia) cells, following a 16-hour treatment with concentrations up to 1 μM. medchemexpress.commedchemexpress.cn
Selectivity and Off-Target Profiling
A critical aspect of any targeted protein degrader is its selectivity. This compound has been characterized for its specificity in degrading Cereblon while minimizing effects on other proteins, particularly the known neo-substrates of immunomodulatory drugs (IMiDs).
Global Proteomic Analysis of this compound Effects
Quantitative mass spectrometry has been employed to confirm the cellular selectivity of this compound for CRBN degradation at the proteome level. acs.org These global proteomic analyses are essential to identify any off-target proteins that may be unintentionally degraded, a phenomenon known as "bystander degradation". imperial.ac.uk Such comprehensive profiling helps in assessing the safety and specificity of the PROTAC molecule. imperial.ac.uk While this Homo-PROTAC demonstrates high selectivity for CRBN, it is acknowledged that some IMiD-based PROTACs can lead to the downregulation of other proteins, such as members of the C2H2 zinc finger protein family, due to the CRBN-binding moiety. tandfonline.comrug.nl
Differential Impact on Immunomodulatory Drug Neo-substrates (IKZF1 and IKZF3)
A key finding is that this compound has minimal effects on the degradation of the well-known IMiD neo-substrates, Ikaros (IKZF1) and Aiolos (IKZF3). medchemexpress.combpsbioscience.comacs.orgbroadpharm.comjove.com This is a significant distinction from IMiDs like pomalidomide, which induce the degradation of these lymphoid transcription factors. acs.orgjove.com
Western blot analysis of MM1S cells treated with the Homo-PROTAC for 24 hours showed potent degradation of CRBN with only weak remaining effects on IKZF1 and IKZF3. jove.com This specificity is crucial as it allows for the study of CRBN's functions independently of the downstream effects of IKZF1 and IKZF3 degradation. Furthermore, pre-treatment with this Homo-PROTAC was shown to prevent the pomalidomide-induced degradation of IKZF1 and IKZF3. acs.org
Functional Consequences in Diverse Cellular Contexts
The functional outcomes of CRBN degradation by this compound have been investigated in various cell lines, particularly in the context of multiple myeloma, a cancer type where CRBN and its modulation by IMiDs play a critical role.
Effects on Cell Proliferation and Viability in Multiple Myeloma Cell Lines
Interestingly, the degradation of CRBN by this compound did not significantly affect the proliferation or viability of several multiple myeloma cell lines. acs.orgjove.com Treatment of LP-1, KMS-27, and RPMI 8226 cells with the compound at concentrations up to 10 μM for 4 days resulted in only a slight inhibition of cell viability. medchemexpress.commedchemexpress.cn This suggests that the inactivation of CRBN alone is not sufficient to kill multiple myeloma cells. jove.com
However, the ability of this Homo-PROTAC to antagonize the effects of pomalidomide highlights its potential as a research tool. acs.org By preventing the degradation of IKZF1 and IKZF3, it can effectively abrogate the cytotoxic effects of IMiDs in multiple myeloma cells, which is consistent with findings in lenalidomide-resistant multiple myeloma patients with CRBN mutations. jove.com
Interactive Data Table: Effects of this compound
| Cell Line | Concentration (µM) | Duration | Effect on Cereblon | Effect on IKZF1/IKZF3 | Effect on Cell Viability |
| MM1S | 0.1 - 1 | 0 - 72 h | Inhibition, gradual recovery | Minimal | Not specified |
| U266 | 0 - 1 | 16 h | Inhibition | Not specified | Not specified |
| OPM-2 | 0 - 1 | 16 h | Inhibition | Not specified | Not specified |
| RPMI-8226 | 0 - 1 | 16 h | Inhibition | Not specified | Slight inhibition |
| HEK293T | 0 - 1 | 16 h | Inhibition | Not specified | Not specified |
| K562 | 0 - 1 | 16 h | Inhibition | Not specified | Not specified |
| OCI-AML5 | 0 - 1 | 16 h | Inhibition | Not specified | Not specified |
| LP-1 | 0 - 10 | 4 days | Not specified | Not specified | Slight inhibition |
| KMS-27 | 0 - 10 | 4 days | Not specified | Not specified | Slight inhibition |
Antagonism of Immunomodulatory Drug-Induced Effects in Multiple Myeloma Cells
This compound, also known as compound 15a, is a highly potent and efficient degrader of the Cereblon (CRBN) protein. nih.govmedchemexpress.combpsbioscience.comselleck.co.jp It demonstrates minimal effects on the downstream targets of immunomodulatory drugs (IMiDs), Ikaros (IKZF1) and Aiolos (IKZF3). nih.govmedchemexpress.combpsbioscience.comselleck.co.jp This characteristic allows it to be a valuable tool for investigating the direct roles of CRBN.
In multiple myeloma (MM) cells, the effects of IMiDs like pomalidomide are mediated through CRBN. By inducing the degradation of CRBN, this compound effectively prevents the pomalidomide-induced degradation of IKZF1 and IKZF3. nih.gov This antagonistic action highlights the dependency of IMiD activity on the presence of CRBN. nih.gov
Studies have shown that inactivation of CRBN by this homo-PROTAC does not significantly affect the proliferation of various cell lines, including multiple myeloma cells. nih.govmedchemexpress.com Specifically, at concentrations up to 10 μM, this compound shows only a slight inhibition of cell viability in LP-1, KMS-27, and RPMI 8226 multiple myeloma cell lines over a four-day period. medchemexpress.com This suggests that the primary anti-myeloma effects of IMiDs are indeed channeled through the degradation of neosubstrates like IKZF1 and IKZF3, rather than a direct consequence of CRBN modulation itself.
The compound effectively inhibits Cereblon expression in a dose- and time-dependent manner in MM.1S cells, with expression levels gradually recovering after removal of the compound. medchemexpress.com It also demonstrates inhibition of Cereblon in other multiple myeloma cell lines such as U266, OPM-2, and RPMI-8226. medchemexpress.com
| Cell Line | Effect of this compound | Reference |
| MM.1S | Inhibits Cereblon expression in a dose- and time-dependent manner. | medchemexpress.com |
| U266 | Inhibits Cereblon expression. | medchemexpress.com |
| OPM-2 | Inhibits Cereblon expression. | medchemexpress.com |
| RPMI-8226 | Inhibits Cereblon expression; slightly inhibits cell viability at 10 μM. | medchemexpress.com |
| LP-1 | Slightly inhibits cell viability at 10 μM. | medchemexpress.com |
| KMS-27 | Slightly inhibits cell viability at 10 μM. | medchemexpress.com |
Modulation of Natural Killer Cell Functions by Cereblon Degradation
Cereblon (CRBN) plays a significant role in regulating the functions of Natural Killer (NK) cells, including their cytotoxicity and migration. nih.gov The use of this compound has been instrumental in elucidating these functions.
Impact on Natural Killer Cell Cytotoxicity
The cytotoxic function of NK cells is a critical component of the innate immune response against cancer. This process involves the formation of a conjugate between the NK cell and the target cell, leading to the formation of a lytic immunological synapse. nih.gov
Research has demonstrated that the degradation of CRBN in primary NK cells, induced by this compound, leads to a significant reduction in their cytotoxic capabilities. nih.govd-nb.info This reduced cytotoxicity is correlated with a defect in the formation of conjugates and mature lytic synapses. nih.govd-nb.info Specifically, primary NK cells treated with the Homo-PROTAC cereblon degrader showed a lower percentage of conjugate formation and a decreased number of mature synapses compared to control cells. nih.gov This indicates that CRBN is a key regulator of NK cell cytotoxicity. nih.gov
| Cell Type | Treatment | Observed Effect | Reference |
| Primary NK cells | This compound | Reduced cytotoxicity, decreased percentage of conjugates, and fewer mature synapses. | nih.gov |
| CRBN-silenced NK-92 cells | - | Reduced cytotoxicity, decreased percentage of conjugates, and fewer mature synapses. | nih.gov |
Influence on Natural Killer Cell Migration via Rac1 Activation
The migration of NK cells to sites of inflammation or tumors is essential for their immune surveillance function. This migration is a complex process involving the dynamic reorganization of the actin cytoskeleton. nih.gov
Studies have revealed that CRBN is an upstream regulator of the small GTPase protein Rac1, a critical mediator of cytoskeleton dynamics and cell migration. nih.gov Degradation of CRBN using this compound significantly impairs the ability of NK cells to migrate. nih.govresearchgate.net This impairment is linked to a significant reduction in Rac1 activation in response to stimuli such as chemokines (e.g., CXCL12) or target cells. nih.govresearchgate.net
The activation of Rac1 is a crucial step in the signaling cascade that leads to the rearrangement of the actin cytoskeleton necessary for cell movement. By degrading CRBN, this compound effectively disrupts this pathway, leading to diminished NK cell migration. nih.gov This finding underscores the pivotal role of the CRBN-Rac1 axis in controlling NK cell motility. nih.gov
| Condition | Effect on Rac1 Activation | Consequence for NK Cell Migration | Reference |
| CRBN depletion by this compound | Significantly reduced | Impaired migration | nih.govresearchgate.net |
| Stimulation with lenalidomide (B1683929), CXCL12, or target cells (in control cells) | Increased | Enhanced migration | nih.gov |
Biological and Biomedical Implications of Cereblon Inactivation by Homo Protac Cereblon Degrader 1
Dissection of Cereblon-Mediated Signaling Pathways
Homo-PROTAC Cereblon Degrader 1 has proven invaluable in dissecting the intricate signaling pathways mediated by Cereblon. By selectively degrading CRBN, researchers can observe the downstream consequences and identify CRBN-dependent cellular processes. acs.orgnih.gov
One key area of investigation has been the role of CRBN in the mechanism of action of IMiDs, such as thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931). acs.orgcncb.ac.cn These drugs are known to bind to CRBN, leading to the recruitment and subsequent degradation of specific "neo-substrates" like the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). acs.orgnih.govcncb.ac.cn The degradation of these factors is crucial for the anti-myeloma activity of IMiDs.
The use of this compound has confirmed the essential role of CRBN in this process. Studies have shown that pre-treatment of multiple myeloma cells with this degrader prevents the pomalidomide-induced degradation of IKZF1 and IKZF3. acs.orgnih.gov This demonstrates that the presence of CRBN is a prerequisite for the therapeutic effects of IMiDs. jove.com
Furthermore, research has indicated that CRBN is involved in regulating the cytotoxicity and migration of natural killer (NK) cells. d-nb.info CRBN has been observed to partially colocalize with F-actin in chemokine-treated NK cells and is recruited to the immunological synapse. d-nb.info Its depletion, either through genetic silencing or by using this compound, leads to reduced cytotoxicity, which is correlated with defects in conjugate and lytic synapse formation. d-nb.info This suggests a role for CRBN in cytoskeleton reorganization, a critical process for NK cell function.
Additionally, CRBN has been identified as an upstream regulator of the small GTPase Rac1. d-nb.info Depletion of CRBN significantly compromises Rac1 activation in response to stimuli like chemokines or target cells. d-nb.info This finding further solidifies the importance of CRBN in signaling pathways that govern cell motility and immune responses.
The table below summarizes the key signaling effects observed upon CRBN inactivation by this compound.
| Cellular Process | Effect of CRBN Inactivation | Key Downstream Molecules Affected |
| IMiD Activity | Abrogation of IMiD-induced degradation of neo-substrates | IKZF1, IKZF3 |
| NK Cell Cytotoxicity | Reduced cytotoxicity | GZM-B |
| NK Cell Migration | Impaired migration | Rac1 |
| Cytoskeleton Dynamics | Defective F-actin organization and synapse formation | Rac1 |
Elucidation of Endogenous Substrates of Cereblon
A primary application of this compound is in the identification of novel endogenous substrates of the CRL4-CRBN E3 ligase complex. cncb.ac.cnjove.comresearchgate.net By depleting CRBN, researchers can utilize proteomic approaches to identify proteins that accumulate, suggesting they are normally targeted for degradation by CRBN.
While the most well-characterized substrates of CRBN in the context of IMiD treatment are the neo-substrates IKZF1 and IKZF3, the full spectrum of its endogenous targets under normal physiological conditions is still being explored. acs.orgselleck.co.jp The development of potent and selective CRBN degraders like this compound provides a powerful chemical tool to investigate these fundamental biological questions. cncb.ac.cnjove.com
Quantitative mass spectrometry has been employed to confirm the cellular selectivity of this compound for CRBN. acs.orgnih.gov These studies have shown that the compound is highly efficient in degrading CRBN with minimal off-target effects, including on the known IMiD neo-substrates IKZF1 and IKZF3. acs.orgnih.govmedchemexpress.com This high degree of selectivity is crucial for accurately attributing any observed phenotypic changes to the loss of CRBN function and for the reliable identification of its endogenous substrates.
The following table outlines the specificity of this compound.
| Protein | Effect of this compound |
| Cereblon (CRBN) | Potent and efficient degradation |
| Ikaros (IKZF1) | Minimal effect |
| Aiolos (IKZF3) | Minimal effect |
Chemical Phenocopying of Immunomodulatory Drug Resistance
The development of resistance to IMiDs is a significant clinical challenge in the treatment of multiple myeloma. This compound serves as a valuable tool to model and study the mechanisms of this resistance. By chemically inducing the degradation of CRBN, this compound can mimic the phenotype of IMiD-resistant cells that often harbor mutations or deletions in the CRBN gene. jove.com
Studies have shown that the inactivation of CRBN by this compound antagonizes the effects of pomalidomide on multiple myeloma cells. acs.orgnih.gov This includes preventing the degradation of IKZF1 and IKZF3, which is a hallmark of IMiD action. acs.orgnih.gov Consequently, cells pre-treated with the CRBN degrader are rescued from the cytotoxic effects of lenalidomide and pomalidomide. jove.com
This ability to chemically phenocopy IMiD resistance allows for the controlled investigation of resistance mechanisms without the need for generating genetically modified cell lines. It provides a platform to explore alternative therapeutic strategies that can overcome CRBN-dependent resistance.
The table below summarizes the effects of this compound in the context of IMiD resistance.
| Condition | Effect on Multiple Myeloma Cells |
| Treatment with Pomalidomide | Degradation of IKZF1/IKZF3, cell death |
| Pre-treatment with this compound followed by Pomalidomide | Prevention of IKZF1/IKZF3 degradation, antagonism of pomalidomide's effects |
Utility of this compound as a Chemical Probe
This compound is a powerful chemical probe for studying the biology of Cereblon. researchgate.netselleck.co.jpmedchemexpress.comnih.gov Its ability to induce rapid, selective, and reversible degradation of CRBN offers several advantages over traditional genetic methods like RNA interference or CRISPR-Cas9. jove.com
The chemically induced knockdown of a protein allows for precise temporal control over its depletion, which is often difficult to achieve with genetic techniques. This is particularly useful for studying dynamic cellular processes. Furthermore, chemical probes can be applied to a wide range of cell types and in vivo models, offering greater flexibility in experimental design. jove.com
As a homobifunctional degrader, this compound has been instrumental in validating the PROTAC concept for inducing the degradation of E3 ligases themselves. acs.orgnih.gov This has paved the way for the development of other homo- and hetero-PROTACs targeting different E3 ligases. nih.govnih.gov
The characterization of this compound has provided a roadmap for the development and validation of future chemical probes. nih.gov Its high potency and selectivity for CRBN, confirmed through rigorous proteomic analysis, set a standard for the quality of chemical tools required for reliable biological investigation. acs.orgnih.govnih.gov
The table below highlights the key features of this compound as a chemical probe.
| Feature | Description |
| Mechanism of Action | Induces self-directed ubiquitination and proteasomal degradation of CRBN |
| Selectivity | Highly selective for CRBN with minimal effects on IKZF1 and IKZF3 |
| Application | Dissection of CRBN-mediated signaling, identification of endogenous substrates, modeling of IMiD resistance |
| Advantages over Genetic Methods | Rapid, reversible, and applicable to a broad range of cells |
Advanced Research Methodologies for Characterizing Homo Protac Cereblon Degrader 1 Activity
Quantitative Mass Spectrometry for Proteome-Wide Analysis
Quantitative mass spectrometry is a cornerstone technique for evaluating the cellular selectivity of Homo-PROTAC cereblon degrader 1. acs.orgnih.gov This unbiased approach allows for a global analysis of the proteome, providing comprehensive data on how the compound affects the abundance of thousands of proteins within the cell. researchgate.net
Researchers have utilized quantitative mass spectrometry to confirm that the degradation activity of this compound is highly specific to CRBN. acs.orgpatsnap.com Studies have shown that treatment with the compound leads to a significant reduction in CRBN levels while having minimal to no effect on the levels of other proteins, including the known neosubstrates of immunomodulatory drugs (IMiDs) like Ikaros (IKZF1) and Aiolos (IKZF3). acs.orgnih.govmedchemexpress.com This high degree of selectivity is a critical characteristic, distinguishing it from the parent compound pomalidomide (B1683931), and is essential for its use as a specific chemical tool for studying CRBN biology. acs.orgnih.gov The specificity confirmed by proteomic analyses underscores its utility as a chemical tool for a reversible, rapid, and specific knockdown of CRBN, which is challenging to achieve through genetic methods. jove.com
Table 1: Proteome-Wide Selectivity of this compound
| Protein | Effect of this compound | Analytical Method | Reference |
|---|---|---|---|
| Cereblon (CRBN) | Potent and efficient degradation | Quantitative Mass Spectrometry | acs.orgnih.gov |
| IKZF1 | Minimal effect | Quantitative Mass Spectrometry | acs.orgnih.govmedchemexpress.com |
| IKZF3 | Minimal effect | Quantitative Mass Spectrometry | acs.orgnih.govmedchemexpress.com |
| Global Proteome | No significant off-target degradation | Quantitative Mass Spectrometry | acs.orgtandfonline.com |
Co-Immunoprecipitation and Biochemical Assays for Complex Formation
Co-immunoprecipitation (Co-IP) and other biochemical assays are vital for demonstrating the mechanism of action of PROTACs, which hinges on their ability to form a ternary complex between the target protein and an E3 ligase. nih.govbio-techne.com In the unique case of a homo-PROTAC, the molecule facilitates the dimerization of the target E3 ligase, CRBN, to induce self-degradation. acs.orgjove.com
Studies have described how the homo-PROTAC interacts with two CRBN molecules at the same time, forming a ternary complex that initiates self-ubiquitination and subsequent degradation by the proteasome. jove.com To investigate these interactions, researchers can employ Co-IP experiments. For instance, in related studies, Co-IP has been used to show that a PROTAC can induce the interaction between exogenously expressed Flag-tagged CRBN and another E3 ligase like VHL. nih.gov A similar principle applies to detecting the dimerization of CRBN induced by the homo-PROTAC.
Further biochemical assays are used to probe the formation and characteristics of these complexes. Mass photometry, for example, can be used to analyze the formation of the ternary complex, identifying a peak corresponding to the expected mass of the dimerized protein complex upon addition of the homo-PROTAC. biorxiv.org These assays provide direct evidence of the crucial molecular event—the formation of a productive complex—that precedes protein degradation. nih.govbiorxiv.org An immunoprecipitation protocol using an anti-FLAG M2 Affinity Gel can be performed on cells transfected with a FLAG-CRBN-expressing plasmid to isolate CRBN and detect its ubiquitination status. selleckchem.com
Table 2: Assays for Detecting Complex Formation
| Assay Type | Purpose | Key Findings | Reference |
|---|---|---|---|
| Co-Immunoprecipitation (Co-IP) | To demonstrate the PROTAC-induced formation of protein complexes in cells. | Shows interaction between two CRBN molecules or between CRBN and other proteins. | nih.gov |
| Immunoprecipitation (IP) | To isolate CRBN and detect post-translational modifications. | Allows for the detection of ubiquitinated CRBN using specific antibodies (e.g., FK2). | selleckchem.com |
| Mass Photometry | To directly measure the mass of protein complexes in solution. | Confirms the formation and stoichiometry of the CRBN-homo-PROTAC-CRBN ternary complex. | biorxiv.org |
| Spectral Shift Assays | To calculate the dissociation constant (KD) and cooperativity of ternary complex formation. | Quantifies the binding affinity and stability of the induced complex. | biorxiv.org |
Western Blot Analysis for Protein Level Quantification
Western blot analysis is a fundamental and widely used method to quantify the reduction in specific protein levels following treatment with a degrader. bio-techne.comtandfonline.com This technique is routinely employed to measure the potency and kinetics of this compound by assessing the dose- and time-dependent degradation of CRBN. medchemexpress.comtandfonline.com
Experiments using various cell lines, including multiple myeloma (MM1S, U266, OPM-2, RPMI-8226) and others (HEK293T, K562, OCI-AML5), have demonstrated that this compound effectively inhibits Cereblon expression in a dose- and time-dependent manner. medchemexpress.commedchemexpress.cnmedchemexpress.com For example, in MM1S cells, treatment with the compound at concentrations as low as 100 nM leads to a significant decrease in CRBN protein levels over a 24-hour period. medchemexpress.commedchemexpress.com Importantly, these same western blots show that the levels of the neosubstrates IKZF1 and IKZF3 are largely unaffected, corroborating the high selectivity observed in mass spectrometry analyses. medchemexpress.comtandfonline.commedchemexpress.com The results also indicate that the degradation is reversible, with CRBN levels beginning to recover after 24 hours of treatment. medchemexpress.commedchemexpress.cn
Table 3: Summary of Western Blot Analysis Findings for this compound
| Cell Line(s) | Concentration(s) | Incubation Time(s) | Result | Reference |
|---|---|---|---|---|
| MM1S | 100 nM - 1 µM | 0 - 72 hours | Effective, dose- and time-dependent inhibition of Cereblon; little effect on IKZF1/IKZF3; recovery observed after 24h. | medchemexpress.commedchemexpress.cnmedchemexpress.com |
| U266, OPM-2, RPMI-8226 | 0.1 - 1 µM | 16 hours | Inhibition of Cereblon expression. | medchemexpress.commedchemexpress.com |
| HEK293T, K562, OCI-AML5 | 0.1 - 1 µM | 16 hours | Inhibition of Cereblon expression. | medchemexpress.commedchemexpress.com |
Mechanisms of Cellular Adaptation and Resistance to Homo Protac Cereblon Degrader 1
Identification of Resistance Mechanisms
Acquired resistance to proteolysis-targeting chimeras (PROTACs) is an emerging area of investigation. For PROTACs that hijack the CRBN E3 ligase, including by extension a homo-PROTAC designed to degrade CRBN itself, resistance mechanisms primarily revolve around alterations that disrupt the formation or function of the key ternary complex (Target:PROTAC:E3 Ligase).
One of the principal mechanisms of resistance is the modification of the core components of the E3 ligase complex. researchgate.net Long-term treatment with CRBN-based PROTACs can lead to the silencing of components essential for CRBN-mediated protein degradation. researchgate.net This can occur through the reduced intracellular concentration of the E3 ligase, which in turn inhibits the formation of the necessary E3-PROTAC-target protein ternary complex, a critical step for the degradative action of PROTACs. researchgate.net
Furthermore, studies utilizing CRISPR-suppressor scanning have been instrumental in identifying mechanistic classes of drug resistance mutations. acs.org While these studies often focus on the neosubstrates of molecular glue degraders, the principles extend to the broader class of CRBN-dependent degraders. acs.org These investigations have revealed that resistance can arise from mutations that directly alter the heterodimerization surface of the ternary complex. acs.org
It has also been observed that resistance to BET-PROTACs, which utilize either CRBN or VHL E3 ligases, was predominantly caused by genomic alterations that compromised the integrity of the respective E3 ligase complexes, rather than through secondary mutations in the target protein that would prevent the binding of the compound. researchgate.net This highlights the central role of the E3 ligase machinery in the efficacy of PROTACs and as a focal point for the development of resistance.
Role of Cereblon Mutational Status in Acquired Resistance
The mutational status and expression levels of cereblon are paramount in determining the sensitivity and subsequent acquired resistance to CRBN-recruiting therapeutics. Given that Homo-PROTAC cereblon degrader 1 directly targets CRBN for degradation, any alterations in CRBN can profoundly impact its efficacy. biotheryx.comjove.com
Downregulation of CRBN has been identified as a key resistance mechanism to immunomodulatory drugs (IMiDs), which, like this compound, rely on binding to CRBN. biorxiv.org In multiple myeloma patients who have become refractory to lenalidomide (B1683929) and pomalidomide (B1683931), loss-of-function and missense mutations within the IMiD-binding domain of CRBN have been observed. acs.org These mutations prevent the effective binding of the therapeutic agent to CRBN, thereby precluding the subsequent degradation of its target proteins. acs.orgjove.com
The degradation of CRBN by a homo-PROTAC was shown to be well-tolerated in several multiple myeloma cell lines, indicating that the loss of CRBN alone is not sufficient to induce cell death. jove.com However, this inactivation of CRBN effectively negates the therapeutic effects of IMiDs by preventing the degradation of their neosubstrates, Ikaros (IKZF1) and Aiolos (IKZF3). jove.com This finding underscores the essentiality of a functional CRBN for the activity of these agents and illustrates how its absence or alteration leads to resistance.
The following table summarizes the effects of this compound on CRBN and its neosubstrates, providing insight into its mechanism of action which is central to understanding resistance.
| Cell Line | Treatment | Effect on CRBN Expression | Effect on IKZF1/IKZF3 | Implication for Resistance |
| MM1S | This compound (0.1-1 µM) | Inhibited | Minimal | Demonstrates target engagement and CRBN degradation. medchemexpress.com |
| Multiple Myeloma Cell Lines | Pre-treatment with this compound followed by Pomalidomide | CRBN degradation | Prevents Pomalidomide-induced degradation | Mimics a CRBN-loss resistance mechanism to IMiDs. biotheryx.com |
In essence, the very protein that this compound is designed to eliminate, CRBN, is also the lynchpin of acquired resistance. Any genetic or expression-level changes that reduce or alter CRBN can render cells resistant to this class of degraders.
Future Perspectives in Homo Protac Cereblon Degrader 1 Research
Optimization Strategies for Homo-PROTACs
The development of active and efficient PROTACs is a complex process where the linker connecting the two ligands plays a critical role. nih.govexplorationpub.com Future research on Homo-PROTACs like Cereblon degrader 1 will likely focus on systematic optimization strategies to enhance their potency, selectivity, and cellular properties. acs.org
Key Optimization Areas:
Linker Composition and Length: The chemical nature, length, and rigidity of the linker are crucial for achieving the correct spatial orientation between the two CRBN molecules to facilitate dimerization and degradation. explorationpub.com Studies on pomalidomide-based Homo-PROTACs have already shown that linker length significantly impacts degradation capability; for instance, compound 15a with an 8-atom linker was identified as a highly potent CRBN degrader, while those with longer linkers were less effective at degrading CRBN. ashpublications.org Future strategies will involve exploring a wider variety of linker types, such as replacing flexible polyethylene (B3416737) glycol (PEG) chains with more rigid heterocyclic scaffolds (e.g., piperazine (B1678402) or piperidine) to improve properties like water solubility and conformational stability. nih.govccspublishing.org.cn
Attachment Points: The points at which the linker is attached to the pomalidomide (B1683931) moieties are critical. explorationpub.com Visual analysis of co-crystal structures can help identify solvent-exposed positions on the ligand where a linker can be attached with minimal disruption to CRBN binding. nih.gov Systematic variation of these attachment points is a key strategy to find the most productive geometry for inducing self-degradation. nih.govacs.org
Physicochemical Properties: A major challenge in PROTAC development is achieving favorable physicochemical properties, such as cell permeability and solubility, which are often hampered by their high molecular weight. explorationpub.comccspublishing.org.cn Optimization strategies focus on modulating these properties through linker chemistry. For example, incorporating ionizable amines or polar motifs like pyridine (B92270) into the linker can significantly improve solubility and cell uptake. nih.govccspublishing.org.cn
Computational Modeling: As the rational design of PROTACs advances, computational approaches like protein-protein docking are becoming essential for modeling the formation of the ternary complex (in this case, the CRBN-Homo-PROTAC-CRBN complex). researchgate.net These models can help predict which linker configurations and attachment points are most likely to result in a stable and degradation-competent complex, thereby streamlining the laborious optimization process. acs.orgresearchgate.net
By systematically applying these iterative design and optimization strategies, researchers can develop next-generation Homo-PROTACs with enhanced efficiency and more precisely defined biological activity, further qualifying them as chemical probes for studying E3 ligase biology. acs.orgnih.gov
Expansion of Cereblon-Targeting Degradation Research
The development of Homo-PROTAC Cereblon degrader 1 is part of a broader expansion in the field of targeted protein degradation that utilizes Cereblon. nih.gov This area of research is rapidly evolving, moving beyond conventional PROTACs and IMiDs to explore new ways of hijacking the CRBN E3 ligase. nih.govjci.org
Emerging Research Frontiers:
Novel CRBN Ligands: While IMiDs like pomalidomide are effective CRBN ligands, research is underway to develop new chemical matter to recruit this E3 ligase. acs.orgbiorxiv.org Recently, a new class of CRBN-binding ligands called "cyclimids" was developed, inspired by the natural degrons of CRBN's substrates. biorxiv.org These peptidic ligands offer a distinct mode of interacting with CRBN and provide a new toolkit for creating selective degraders that may avoid the off-target effects associated with IMiDs. biorxiv.org
Rational Molecular Glue Design: IMiDs are considered "molecular glue" degraders because they reprogram CRBN to recognize and degrade new protein targets (neosubstrates) like IKZF1 and IKZF3. jci.organnualreviews.org A deeper molecular understanding of how these glues work is enabling a more rational design approach. annualreviews.org Analysis has shown that a specific recognition motif, the "G-loop," is key for these interactions, and it is estimated that over 2,500 proteins in the human proteome contain this motif, making them potential targets for future CRBN-based molecular glues. annualreviews.org
Expanding the Target Space: The ability to hijack CRBN is allowing researchers to target proteins previously considered "undruggable" due to a lack of traditional small-molecule binding sites. jci.orgexplorationpub.com This includes transcription factors and scaffolding proteins. nih.govjci.org Furthermore, research is expanding the application of CRBN-based degraders to new target classes, such as anaplastic lymphoma kinase (ALK) fusion proteins, which are implicated in certain cancers. nih.gov This demonstrates the versatility of using CRBN-recruiting PROTACs to address a wider range of disease-causing proteins. nih.gov
Dual-Action and Multi-Target Degraders: The modular nature of PROTACs allows for the design of molecules with dual functions. For example, the BTK-targeting degrader NX-2127 not only degrades its primary target, BTK, but also leverages its CRBN ligand to simultaneously degrade the neosubstrates IKZF1 and IKZF3, leading to a synergistic anticancer effect. jci.org This concept could be expanded to create other multi-targeting agents that address disease from multiple angles.
The continued exploration of these frontiers will significantly broaden the therapeutic potential of CRBN-mediated protein degradation, providing new tools and strategies to tackle a wide array of diseases. nih.govannualreviews.org
Q & A
Q. What is the molecular rationale behind the homo-dimeric design of Homo-PROTAC cereblon degrader 1, and how does it enhance CRBN degradation?
The homo-dimeric structure of this compound (OUN20985) enables self-assembly by simultaneously binding two cereblon (CRBN) E3 ligase molecules, promoting proximity-induced ubiquitination and proteasomal degradation of CRBN itself. This design leverages the "homo-PROTAC" mechanism, where the compound acts as both a target binder and E3 ligase recruiter, enhancing degradation efficiency . The high solubility in DMSO (>100 mg/mL) facilitates experimental use in cellular assays .
Q. How can researchers validate the selectivity of this compound for CRBN over substrates like IKZF1/IKZF3?
To assess selectivity, perform Western blotting or quantitative proteomics to measure CRBN degradation while monitoring IKZF1/IKZF3 protein levels. Evidence shows minimal off-target effects on IKZF1/IKZF3, likely due to structural modifications that avoid interactions with neosubstrate-binding regions of CRBN . Include controls such as CRBN-knockout cells or co-treatment with proteasome inhibitors (e.g., MG-132) to confirm mechanism-specific degradation .
Q. What experimental parameters are critical for optimizing in vitro degradation assays using this compound?
Key parameters include:
- Solvent compatibility : Use DMSO for stock solutions (≥100 mg/mL solubility) and dilute in culture media to avoid precipitation .
- Dose-response curves : Test concentrations ranging from 0.1–10 µM, with time-course experiments (6–24 hours) to capture degradation kinetics .
- Cell line selection : Use CRBN-expressing lines (e.g., MM1.S multiple myeloma cells) and validate baseline CRBN levels via immunoblotting .
Advanced Research Questions
Q. What strategies can mitigate potential resistance to this compound in prolonged treatments?
Resistance often arises from mutations in CRBN or downstream ubiquitin-proteasome components. To address this:
Q. How does the degradation efficiency of this compound compare to heterobifunctional CRBN-recruiting PROTACs?
While heterobifunctional PROTACs (e.g., ARV-471) degrade target proteins via CRBN-mediated ubiquitination, Homo-PROTACs uniquely degrade CRBN itself, offering a tool to study CRBN homeostasis. Direct comparisons require parallel assays measuring both target protein degradation (e.g., IKZF1) and CRBN depletion. Data suggest Homo-PROTACs achieve >80% CRBN degradation within 8 hours in vitro .
Q. What in vivo models are suitable for evaluating the therapeutic potential of this compound?
Use xenograft models of CRBN-dependent cancers (e.g., multiple myeloma) with pharmacokinetic profiling to assess bioavailability. Monitor CRBN levels in tumors via immunohistochemistry and plasma proteomics to correlate degradation with efficacy . Note that solvent stability (e.g., DMSO-free formulations) and dosing schedules must be optimized to avoid rapid clearance .
Q. Can this compound be repurposed to study CRBN’s role in non-oncogenic pathways (e.g., neurodegeneration)?
Yes. For example, in synucleinopathy models, CRBN-dependent degraders have been used to enhance α-synuclein clearance via proteasomal pathways . Apply Homo-PROTACs in neuronal cell lines or transgenic mice to investigate CRBN’s role in protein aggregation diseases, using techniques like proximity ligation assays (PLA) to map CRBN interaction networks .
Methodological Considerations
Q. How should researchers address contradictory data on off-target effects in different cellular contexts?
- Perform CRISPR-Cas9 screens to identify genetic modifiers of degradation efficiency.
- Use isoform-specific antibodies to rule out cross-reactivity with CRBN homologs.
- Validate findings across multiple cell lines and primary cells, as off-target effects may vary with proteasome activity or CRBN expression levels .
Q. What computational tools can predict the ternary complex structure of this compound with CRBN?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model the homo-dimeric binding interface. Structural data from CRBN-PROTAC co-crystals (e.g., PDB ID 6BN7) provide templates for simulating interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
